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Compound of Interest

1-(4-methoxyphenyl)-1H-tetraazol-
5-ol

Cat. No.: B188990

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

The tetrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a
wide spectrum of pharmacological activities. This guide provides a comparative analysis of two
distinct classes of tetrazole derivatives, highlighting their performance in antitubercular and
anticancer assays. While direct experimental data for 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
Is not readily available in the public domain, we present a detailed examination of its close
structural analogue, (4-methoxyphenyl)-1H-tetrazol-5-amine, and other potent tetrazole
compounds to offer valuable insights for researchers in the field.

Antitubercular Activity of (4-methoxyphenyl)-1H-
tetrazol-5-amine Regioisomers

A series of halogenated (4-methoxyphenyl)-1H-tetrazol-5-amine regioisomers have
demonstrated significant in vitro activity against Mycobacterium tuberculosis. The following
table summarizes the Minimum Inhibitory Concentration (MIC) values for the most potent
compounds from this series against the H37Rv strain of M. tuberculosis.

Table 1: Antitubercular Activity of Selected (4-methoxyphenyl)-1H-tetrazol-5-amine Derivatives
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Compound ID Structure MIC (pg/mL)

1-(4-methoxyphenyl)-4-(4-
8a bromophenyl)-1,4-dihydro-5H-  1.56

tetrazol-5-imine

1-(4-methoxyphenyl)-4-(3-
9a bromophenyl)-1,4-dihydro-5H- 1.56

tetrazol-5-imine

Isoniazid (Reference Drug) 0.1

Anticancer Activity of 1-Aryl-5-(4-arylpiperazine-1-
carbonyl)-1H-tetrazoles

A series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles have been synthesized and
evaluated for their in vitro anticancer activity against various human cancer cell lines. The data
below presents the half-maximal inhibitory concentration (IC50) values for a representative
potent compound from this series.

Table 2: Anticancer Activity of a Selected 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazole

Derivative
Compound ID Structure Cell Line IC50 (uM)
1-(3,4,5-
trimethoxyphenyl)-5-
(4-(3,5- SGC-7901 (Gastric
6-31 0.090

dimethoxyphenyl)pipe  cancer)
razine-1-carbonyl)-1H-

tetrazole

A549 (Lung cancer) 0.120

HeLa (Cervical
0.650
cancer)

) SGC-7901 (Gastric
Paclitaxel (Reference Drug) 0.008
cancer)
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Experimental Protocols
Antitubercular Activity Screening

The antitubercular activity was assessed using the Microplate Alamar Blue Assay (MABA).

e Preparation of Inoculum:Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9
broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase),
and 0.05% Tween 80. The culture was incubated at 37°C until it reached a logarithmic
growth phase. The turbidity of the bacterial suspension was adjusted to a McFarland
standard of 0.5.

o Assay Procedure:

[¢]

The compounds were dissolved in DMSO to prepare stock solutions.

o Serial two-fold dilutions of the compounds were prepared in a 96-well microplate
containing 100 pL of Middlebrook 7H9 broth.

o 100 pL of the prepared bacterial inoculum was added to each well.
o The plates were incubated at 37°C for 7 days.

o After incubation, 20 pL of Alamar Blue solution and 12.5 pL of 20% Tween 80 were added
to each well.

o The plates were re-incubated for 24 hours.

o A color change from blue to pink indicated bacterial growth. The MIC was determined as
the lowest concentration of the compound that prevented this color change.

Anticancer Activity Screening (Cell Viability Assay)

The in vitro anticancer activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay.[1][2]

e Cell Culture: Human cancer cell lines (SGC-7901, A549, and HelLa) were cultured in RPMI-
1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100
pg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
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e Assay Procedure:

o

Cells were seeded into 96-well plates at a density of 5 x 103 cells per well and allowed to
attach overnight.

o The cells were then treated with various concentrations of the test compounds and
incubated for 48 hours.

o After the incubation period, 20 puL of MTT solution (5 mg/mL in PBS) was added to each
well, and the plates were incubated for an additional 4 hours.

o The medium was then removed, and 150 uL of DMSO was added to each well to dissolve
the formazan crystals.

o The absorbance was measured at 490 nm using a microplate reader.

o The IC50 value was calculated as the concentration of the compound that caused a 50%
reduction in cell viability compared to the untreated control.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams
illustrate the workflows for the antitubercular and anticancer activity assays.
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Caption: Workflow for Antitubercular Activity Screening (MABA Assay).
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Caption: Workflow for Anticancer Activity Screening (MTT Assay).

In conclusion, while the specific biological profile of 1-(4-methoxyphenyl)-1H-tetraazol-5-ol
remains to be elucidated through dedicated experimental studies, the broader family of
tetrazole derivatives continues to be a fertile ground for the discovery of novel therapeutic
agents. The data and protocols presented herein for related tetrazole compounds offer a
valuable resource for researchers engaged in the design and development of new drugs
targeting infectious diseases and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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